molecular formula C15H13N3O2S B2829909 N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-28-4

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2829909
CAS No.: 941957-28-4
M. Wt: 299.35
InChI Key: ZCTCPQZQLNPXBC-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Bimetallic Composite Catalysts : A study by Bumagin et al. (2019) on bimetallic boron-containing heterogeneous catalysts highlights the use of related compounds in catalyzing Suzuki reactions in aqueous media. This is significant for the synthesis of heterobiaryls containing furyl and thienyl rings, indicating the compound's potential application in facilitating complex organic synthesis reactions (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).

Antimicrobial and Antitumor Activity

  • Isoxazole Derivatives for Insecticidal Activity : The work by Yu et al. (2009) on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides reveals the chemoselective nucleophilic chemistry and evaluation for insecticidal activity. Such studies underscore the potential of isoxazole derivatives (closely related to the compound of interest) in developing new insecticides (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

  • Antibacterial Agents : Palkar et al. (2017) designed novel analogs displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests the role of thiazole and isoxazole derivatives in the development of new antibacterial agents, potentially including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Corrosion Inhibition

  • Copper Corrosion Inhibitor : Research by Farahati et al. (2019) on thiazoles as corrosion inhibitors demonstrates their efficiency in protecting copper surfaces in acidic environments. This indicates the potential application of similar thiazole derivatives in materials science for protecting metals against corrosion (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Mechanism of Action

Target of Action

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play crucial roles in cell cycle regulation and mitosis, making them attractive targets for cancer therapeutics.

Mode of Action

This inhibition disrupts the normal cell cycle regulation and mitosis process, leading to the death of cancer cells .

Biochemical Pathways

The compound’s interaction with the Nek2 and Hec1 enzymes affects the cell cycle regulation and mitosis pathways. The disruption of these pathways leads to the inability of cancer cells to divide and proliferate, thereby inhibiting the growth of the cancer .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle regulation and mitosis process, the compound causes cancer cells to die, thereby inhibiting the growth of the cancer .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. Specifically, it acts as a mitosis inhibitor by interacting with the Nek2 and Hec1 enzymes

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-11(10(2)7-9)12-8-21-15(17-12)18-14(19)13-5-6-16-20-13/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCPQZQLNPXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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